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N-Azidoacetylgalactosamine -

N-Azidoacetylgalactosamine

Catalog Number: EVT-15633608
CAS Number:
Molecular Formula: C8H14N4O6
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Azidoacetylgalactosamine, also known as N-azidoacetylgalactosamine tetraacylated, is a modified sugar that plays a significant role in biochemical research, particularly in the study of glycoproteins. This compound is characterized by the presence of an azide functional group, which allows for bioorthogonal reactions, making it a valuable tool in metabolic labeling and chemoselective ligation processes. The azido group is small and nonreactive with endogenous cellular components, enabling its use without disrupting normal biological pathways .

Source

N-Azidoacetylgalactosamine can be sourced from various suppliers, including Thermo Fisher Scientific and Sigma-Aldrich. It is typically available in tetraacylated form (Ac4GalNAz), which enhances its solubility and stability in biological systems . The compound is synthesized through chemical processes that modify naturally occurring monosaccharides.

Classification

N-Azidoacetylgalactosamine falls under the category of azide-labeled sugars. These compounds are classified based on their reactive moieties and applications in biochemical research. They are particularly noted for their compatibility with click chemistry and Staudinger ligation techniques, which facilitate the conjugation of biomolecules for various applications .

Synthesis Analysis

Methods

The synthesis of N-azidoacetylgalactosamine involves several chemical reactions that introduce an azide group to the galactosamine structure. The typical synthetic pathway includes:

  1. Protection of Functional Groups: The hydroxyl groups on galactosamine are protected using acylation to form tetraacylated derivatives.
  2. Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions, often utilizing sodium azide in a suitable solvent.
  3. Deprotection: Finally, the protective acyl groups are removed to yield the final product .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final compound. The use of solvents such as dimethyl sulfoxide is common due to their ability to dissolve both polar and nonpolar substances, facilitating the reaction process .

Molecular Structure Analysis

Structure

N-Azidoacetylgalactosamine has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₃O₇
  • Molecular Weight: Approximately 325.28 g/mol
  • Functional Groups: Contains an azide group (-N₃) attached to an acetylated galactosamine backbone.

The structural representation highlights key functional groups that participate in biochemical interactions and reactions.

Data

The compound's structural data can be obtained through various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its identity and purity .

Chemical Reactions Analysis

Reactions

N-Azidoacetylgalactosamine participates in several significant chemical reactions:

  1. Click Chemistry: The azide group can react with alkynes in a highly selective manner to form triazoles, facilitating the labeling of biomolecules.
  2. Staudinger Ligation: This reaction involves the conversion of azides into amines using phosphines, allowing for further functionalization of biomolecules .

Technical Details

These reactions are typically performed under mild conditions, making them suitable for use in biological systems without causing cellular damage. The specificity of these reactions allows for targeted labeling and tracking of glycoproteins within cells .

Mechanism of Action

Process

The mechanism by which N-azidoacetylgalactosamine functions involves its incorporation into glycoproteins during post-translational modifications. Once inside cells, it substitutes for natural N-acetylgalactosamine during glycosylation processes facilitated by specific transferases.

Data

This incorporation allows researchers to tag glycoproteins with an azide handle, enabling subsequent detection or purification using bioorthogonal chemistry techniques. Studies have shown that this method can be used effectively in various cellular contexts, enhancing our understanding of glycosylation dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant data regarding these properties can be crucial for researchers when designing experiments involving this compound .

Applications

N-Azidoacetylgalactosamine has numerous scientific applications:

  • Bioconjugation: Used to label proteins for tracking within biological systems.
  • Glycoprotein Studies: Facilitates the investigation of glycosylation patterns and their implications in disease states.
  • Drug Development: Assists in creating site-specific drug delivery systems by modifying therapeutic proteins with azide tags for targeted action .
Metabolic Labeling Mechanisms of Ac4GalNAz in Glycoscience

Biosynthetic Incorporation via Post-Translational Glycosylation Pathways

Ac4GalNAz (N-Azidoacetylgalactosamine-tetraacylated) serves as a metabolic precursor for bioorthogonal labeling of diverse glycan structures through cellular salvage pathways. Upon intracellular processing (detailed in Section 1.4), the deacetylated form GalNAz enters nucleotide sugar metabolism. Crucially, endogenous mammalian enzymes convert UDP-GalNAz to UDP-GlcNAz via C4-epimerization mediated by UDP-galactose 4'-epimerase (GALE). This metabolic cross-talk enables dual labeling applications:

  • Mucin-type O-glycosylation: UDP-GalNAz serves as a substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), installing GalNAz residues onto serine/threonine residues of proteins. This pathway predominates in secretory pathway glycosylation [1] [8].
  • O-GlcNAcylation: The epimerized product UDP-GlcNAz is utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins with O-linked β-N-azidoacetylglucosamine (O-GlcNAz). Studies demonstrate significantly stronger labeling via this route compared to direct GlcNAz analogs due to bypassing rate-limiting steps in UDP-GlcNAz biosynthesis [1] [5].

Proteomic analyses confirm successful Ac4GalNAz-mediated identification of numerous intracellular O-GlcNAcylated proteins and cell-surface mucins, validating its utility in mapping dynamic glycosylation events [1] [10].

Role of Acetylated Monosaccharides in Cell Permeability and Intracellular Processing

The tetraacetylated design of Ac4GalNAz is fundamental to its biological functionality, addressing key challenges in metabolic glycan engineering:

  • Enhanced Lipophilicity: The acetyl groups mask polar hydroxyl functions, dramatically increasing membrane permeability. This allows passive diffusion across plasma membranes without requiring transporter proteins, achieving effective intracellular concentrations [4] [8].
  • Controlled Metabolic Activation: Once intracellular, nonspecific carboxylesterases sequentially cleave the acetyl groups (Fig. 1). This yields the biologically active monosaccharide GalNAz, which enters glycosylation pathways. The stepwise deacetylation prevents premature efflux and ensures sustained substrate availability [4] [6].
  • Reduced Cytotoxicity: Peracetylation minimizes interactions with non-target metabolic pathways during uptake, reducing potential metabolic interference compared to non-acetylated analogs [8].

Table 1: Impact of Acetyl Groups on Key Physicochemical Properties

PropertyGalNAzAc₄GalNAzFunctional Consequence
LogP (Octanol-Water)LowHighEnhanced membrane permeability
Aqueous SolubilityHighModerateCompatibility with DMSO/PBS delivery
Enzymatic ActivationDirectSequentialSustained intracellular substrate levels

Comparative Efficacy of In Vivo vs. Ex Vivo Metabolic Labeling Strategies

Ac4GalNAz's versatility enables its application across diverse biological systems, though efficacy varies significantly between experimental setups:

  • In Vivo Labeling:
  • Systemic Administration: Intraperitoneal injection in mice (typical dose: 300 mg/kg) enables labeling across multiple organs. Tumor, kidney, liver, and intestinal glycans show robust incorporation within 72 hours. Far-red fluorescence imaging after click chemistry reveals tissue-specific glycan distribution patterns (e.g., intense tumor vs. weak muscle labeling) [3] [6].
  • Dynamic Range: Allows tracking of glycan turnover in living organisms but faces challenges from rapid renal clearance and potential systemic metabolism of the azidosugar before incorporation [3].

  • Ex Vivo Labeling:

  • Organ Culture: Perfusion of isolated rat lungs or other organs with Ac4GalNAz (50-100 µM) achieves efficient ECM labeling within 24 hours. This method yields higher labeling density in specific structures like basement membranes due to controlled substrate availability and absence of systemic clearance [6].
  • Cell Culture: Treatment durations (typically 24-48 hours at 25-100 µM) provide precise control over labeling windows, facilitating studies of glycosylation dynamics during cellular processes like differentiation or oncogenesis [10] [8].

Table 2: Performance Comparison of Labeling Strategies

ParameterIn VivoEx Vivo OrganCell Culture
Labeling Duration3 days1 day1-2 days
Spatial ResolutionOrgan-levelTissue-architectureCellular
BackgroundModerate-HighLowControllable
Glycan TargetsSurface & ECMECM dominantSurface & Intracellular
ThroughputLowModerateHigh

Enzymatic Deacetylation and Glycan Modification Dynamics

The activation and fate of Ac4GalNAz hinge on tightly regulated enzymatic processes:

  • Deacetylation Cascade: Cytosolic carboxylesterases (e.g., CES1, CES2) hydrolyze the acetyl groups in a sequential manner. Kinetic studies suggest C3-acetyl removal occurs first, followed by C4 and C6, with the N-azidoacetyl group remaining intact. This yields N-azidoacetylgalactosamine (GalNAz), the biologically active monosaccharide [4] [8].
  • Nucleotide Sugar Synthesis: GalNAz undergoes phosphorylation by GalNAc kinase and subsequent uridylylation via UDP-GalNAc pyrophosphorylase to form UDP-GalNAz. This activated donor substrate feeds into glycosyltransferases. Competitive epimerization by GALE converts ~30-60% of UDP-GalNAz to UDP-GlcNAz, explaining its dual labeling capability [1] [5].
  • Glycosyltransferase Compatibility: ppGalNAcTs show remarkable tolerance for UDP-GalNAz, incorporating it into O-glycans similarly to natural UDP-GalNAc. Quantitative glycoproteomics in ovarian cancer cells reveals GALNT3-dependent incorporation, with knockdown reducing labeling of key glycoproteins like MUC1 and integrins by >60% [10].
  • Kinetic Constraints: The rate-limiting step is often UDP-sugar biosynthesis rather than glycosyltransferase activity. Overexpression of salvage pathway enzymes (e.g., AGX1) can boost labeling efficiency 2-3 fold by accelerating UDP-GalNAz production [8].

Table 3: Key Enzymes in Ac₄GalNAz Metabolism

EnzymeSubcellular LocationFunction in Ac₄GalNAz Processing
Carboxylesterases (CES)CytosolStepwise deacetylation to GalNAz
GalNAc KinaseCytosol/NucleusPhosphorylation to GalNAz-1-phosphate
UDP-GalNAc PyrophosphorylaseCytosolSynthesis of UDP-GalNAz
UDP-Gal/GlcNAc 4-Epimerase (GALE)CytosolEpimerization: UDP-GalNAz ⇌ UDP-GlcNAz
ppGalNAc TransferasesGolgiTransfer GalNAz to Ser/Thr residues

Properties

Product Name

N-Azidoacetylgalactosamine

IUPAC Name

2-azido-N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6+,7-,8?/m1/s1

InChI Key

AFNOHTDETQTADW-IANFNVNHSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

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